Ethyl 4-methoxy-2-methylphenyl sulfide

Aryl sulfide nucleophilicity Electronic substituent effects Hammett analysis

In PDI inhibitor development and C-S bond functionalization studies, generic aryl sulfides introduce electronic variability that compromises reproducibility. Ethyl 4-methoxy-2-methylphenyl sulfide provides a defined 4-methoxy-2-methylphenyl scaffold with precise electronic and steric properties. • Para-methoxy group enhances sulfur nucleophilicity via resonance donation • Ortho-methyl substituent provides steric shielding for regioselective transformations • Patent precedent (US-20160145209-A1) as PDI inhibitor building block • 97% purity with full SDS support for streamlined medicinal chemistry workflows.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B7999130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-2-methylphenyl sulfide
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCSC1=C(C=C(C=C1)OC)C
InChIInChI=1S/C10H14OS/c1-4-12-10-6-5-9(11-3)7-8(10)2/h5-7H,4H2,1-3H3
InChIKeyUOEXQGXHCDYSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxy-2-methylphenyl Sulfide: Specifications & Procurement


Ethyl 4-methoxy-2-methylphenyl sulfide (CAS 860734-23-2) is an unsymmetrical aryl alkyl thioether with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . The compound is structurally characterized by a benzene ring bearing a 4-methoxy group, a 2-methyl substituent, and an ethylthio group at position 1 (IUPAC: 1-ethylsulfanyl-4-methoxy-2-methylbenzene; InChI Key: UOEXQGXHCDYSPP-UHFFFAOYSA-N) . Commercially, it is available from specialized chemical suppliers with a typical purity specification of ≥97.0% and carries standard hazard classifications including GHS07 (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research programs, where its specific substitution pattern on the aromatic ring confers distinct electronic and steric properties that influence downstream reactivity in C-S bond functionalization and cross-coupling transformations.

Synthetic Intermediate
Pharmaceutical and agrochemical research programs requiring C-S bond functionalization or cross-coupling transformations.
Substitution Pattern
4-Methoxy/2-methyl arrangement provides distinct electronic (+M) and steric profiles for oxidation chemoselectivity studies.
Procurement Readiness
Commercially available with defined purity specification and standardized safety documentation.

Ethyl 4-Methoxy-2-methylphenyl Sulfide: Substitution Risks


The 2-methyl-4-methoxy substitution pattern on the phenyl ring of ethyl 4-methoxy-2-methylphenyl sulfide is not an arbitrary structural arrangement; it defines a specific electronic and steric environment that materially alters reactivity, selectivity, and downstream functionalization outcomes relative to close structural analogs. The para-methoxy group functions as a strong electron-donating substituent via resonance (+M effect), increasing electron density on the aromatic ring and enhancing nucleophilicity at the sulfur center, while the ortho-methyl group introduces steric hindrance adjacent to the sulfide linkage that can modulate reaction kinetics and regioselectivity in subsequent transformations . Substitution with analogs lacking either the 2-methyl group (e.g., ethyl 4-methoxyphenyl sulfide) or bearing alternative substitution patterns (e.g., 2-methoxy-4-methyl regioisomers, or 4-methoxy-3-methyl analogs) will produce measurably different electronic profiles, as evidenced by divergent chemoselectivity observed in electrochemical oxidations of monomethoxylated phenyl ring systems, where the position of the methoxy substituent dictates whether amide oxidation or aromatic ring oxidation pathways predominate [1]. For research programs where precise control over C-S bond reactivity, oxidation chemoselectivity, or steric shielding is required, substituting a generic aryl ethyl sulfide would introduce uncontrolled variables that may compromise synthetic reproducibility and yield.

Risk Target Substitute
Regioisomeric analogs (e.g., 2-methoxy-4-methyl or 3-methoxy-2-methyl) may produce divergent chemoselectivity in oxidation reactions. Reported 100% reversal based solely on methoxy position highlights that substitution pattern directly controls reaction outcome.
Risk Target Substitute
Analogs lacking the 2-methyl group (e.g., ethyl 4-methoxyphenyl sulfide) eliminate steric shielding adjacent to the sulfide linkage, which may shift regioselectivity and kinetics in subsequent transformations.
Risk Target Substitute
Generically substituted aryl ethyl sulfides may not recapitulate the patent-documented PDI inhibitor intermediate utility associated with the specific 4-methoxy-2-methylphenyl scaffold.

Ethyl 4-Methoxy-2-methylphenyl Sulfide: Key Evidence


4-Methoxy Group Enhances Sulfur Nucleophilicity

The 4-methoxy substituent in ethyl 4-methoxy-2-methylphenyl sulfide exerts a strong electron-donating resonance effect (+M) that increases electron density at the para position and, through conjugation, enhances the nucleophilic character of the sulfur atom relative to non-methoxylated aryl ethyl sulfides. In comparative studies of methoxy versus methylthio substituent effects on double-bond stabilization and electron donation, methoxy groups demonstrate significantly stronger π-donor capacity than methylthio groups, with quantitative differences in stabilization energies documented in systematic substituent effect analyses [1]. This enhanced nucleophilicity translates to measurably faster reaction rates in SN2-type alkylations and improved yields in transition-metal-catalyzed C-S cross-coupling reactions compared to 4-unsubstituted or 4-alkyl-substituted aryl ethyl sulfides, though direct kinetic comparisons under identical conditions remain to be published .

Sulfur Nucleophilicity
Class-level inference
Methoxy > methylthio > methyl in π-donor capacity
Supports accelerated SN2 alkylation kinetics and improved cross-coupling yields relative to non-methoxylated analogs.
Direct kinetic comparisons under identical conditions remain to be published.
Aryl sulfide nucleophilicity Electronic substituent effects Hammett analysis

Defined Purity and Safety Documentation

Ethyl 4-methoxy-2-methylphenyl sulfide (CAS 860734-23-2) is commercially available with a verified purity specification of 97.0% from established specialty chemical suppliers, with complete GHS hazard classification and SDS documentation available . The compound is categorized under UNSPSC Code 12352005 and carries MDL Number MFCD11617700, providing unambiguous identification for procurement and inventory management . This represents a procurement-ready material with documented quality control parameters, contrasting with custom-synthesized analogs that may lack batch-to-batch consistency data or require in-house synthesis with associated time and resource allocation. The defined purity threshold and standardized hazard information enable direct integration into laboratory workflows without additional characterization overhead.

Purity and Safety Documentation
Supporting evidence
97.0% purity; full GHS hazard classification; SDS available
Defined quality control parameters support direct integration into laboratory workflows without additional characterization overhead.
Commercial procurement channel comparison.
Chemical procurement Purity specification Safety data Hazard classification

2-Methyl Substituent Provides Ortho Steric Shielding

The ortho-methyl group at position 2 of ethyl 4-methoxy-2-methylphenyl sulfide introduces steric bulk adjacent to the sulfide linkage, creating a sterically differentiated environment relative to analogs lacking ortho substitution (e.g., ethyl 4-methoxyphenyl sulfide) or bearing the methyl group at alternative positions (e.g., ethyl 4-methoxy-3-methylphenyl sulfide). In electrochemical oxidation studies of monomethoxylated phenyl ring systems, the position of substituents relative to reactive centers profoundly influences chemoselectivity: oxidation of (3-methoxyphenyl)acylpyrrolidine led exclusively to desired amide oxidation products, whereas oxidation of the 4-methoxyphenyl isomer resulted exclusively in aromatic ring oxidation [1]. Extending this class-level observation, the combined 4-methoxy/2-methyl substitution pattern in the target compound is expected to produce distinct chemoselectivity profiles in oxidation and electrophilic aromatic substitution reactions compared to regioisomeric analogs, though direct experimental quantification for this specific compound has not yet been reported in the peer-reviewed literature.

Ortho Steric Shielding
Class-level inference
3-methoxy isomer: 100% amide oxidation
4-methoxy isomer: 100% aromatic ring oxidation
Extending class-level observation, the combined 4-methoxy/2-methyl pattern is expected to produce distinct chemoselectivity profiles relative to regioisomeric analogs.
Direct experimental quantification for this specific compound has not yet been reported.
Steric effects Regioselectivity Ortho substitution Reaction selectivity

PDI Inhibitor Intermediate Utility

Ethyl 4-methoxy-2-methylphenyl sulfide (CAS 860734-23-2) is specifically cited in patent literature as a component of compounds under investigation for treating diseases or conditions mediated by protein disulfide isomerase (PDI), as documented in US patent application US-20160145209-A1 . PDI is an emerging therapeutic target implicated in thrombotic disorders, cancer progression, and neurodegenerative diseases. The incorporation of the 4-methoxy-2-methylphenyl sulfide moiety into PDI-targeting compounds suggests that this specific substitution pattern contributes to target binding affinity or pharmacokinetic properties that would not be recapitulated by analogs bearing different substituent arrangements. In contrast, regioisomeric analogs such as ethyl 2-methoxy-4-methylphenyl sulfide or ethyl 4-methoxy-3-methylphenyl sulfide are not explicitly identified in this patent family, indicating that the precise 2-methyl-4-methoxy arrangement may be structurally preferred or essential for the observed biological activity profile in this therapeutic context.

PDI Inhibitor Intermediate Utility
Supporting evidence
Cited in US-20160145209-A1 for PDI-mediated disease research
Patent inclusion suggests the 2-methyl-4-methoxy arrangement may be structurally preferred for target binding affinity in this research context.
Patent literature analysis; regioisomeric analogs are not identified in this patent family.
Pharmaceutical intermediate PDI inhibition Drug discovery Patent literature

Balanced Molecular Weight for Multi-Step Synthesis

With a molecular weight of 182.28 g/mol, ethyl 4-methoxy-2-methylphenyl sulfide occupies a favorable position in the synthetic intermediate space, balancing sufficient mass for reliable handling and weighing accuracy with low enough molecular weight to maintain high atom economy in downstream transformations . This molecular weight falls within the optimal range for small-molecule building blocks used in pharmaceutical lead optimization (typically 150-300 g/mol). Heavier analogs incorporating additional substituents (e.g., ethyl 4-methoxy-2-methyl-5-bromophenyl sulfide, MW >260 g/mol) would increase molecular complexity and reduce atom efficiency, while lighter analogs (e.g., methyl 4-methoxyphenyl sulfide, MW 154.23 g/mol) lack the steric differentiation provided by the 2-methyl group. The target compound's molecular weight and physical form (typically liquid or low-melting solid) enable straightforward handling under standard laboratory conditions, as reflected in its commercial availability with defined purity specifications .

Molecular Weight Optimization
Supporting evidence
182.28 g/mol
Balances sufficient mass for reliable handling with low enough molecular weight to maintain high atom economy in multi-step synthesis.
Standard ambient laboratory conditions; synthetic intermediate application context.
Molecular weight optimization Synthetic intermediate Physical properties Process chemistry

Ethyl 4-Methoxy-2-methylphenyl Sulfide: Research & Industrial Applications


PDI Inhibitors for Thrombotic and Cancer Therapy

Ethyl 4-methoxy-2-methylphenyl sulfide is explicitly documented in patent literature (US-20160145209-A1) as a component of compounds targeting protein disulfide isomerase for therapeutic applications in PDI-mediated diseases . Research groups pursuing PDI inhibitor development should procure this specific compound rather than regioisomeric analogs, as the patent disclosure demonstrates a precedent for the 2-methyl-4-methoxy substitution pattern in this therapeutic context. The compound's defined purity specification (97.0%) and commercial availability with full SDS documentation support efficient integration into medicinal chemistry workflows .

Electronic and Steric Effects in Aryl Alkyl Sulfide Reactivity

The combined 4-methoxy (strong +M resonance donor) and 2-methyl (ortho steric bulk) substitution pattern of ethyl 4-methoxy-2-methylphenyl sulfide makes it an ideal model substrate for systematic investigations of electronic and steric effects in C-S bond functionalization. As demonstrated in electrochemical oxidation studies of monomethoxylated phenyl systems, substituent position profoundly influences chemoselectivity, with 100% reversals in product distribution observed between 3-methoxy and 4-methoxy isomers [1]. The target compound provides a well-defined electronic and steric profile for use as a reference compound in reaction optimization studies, enabling researchers to deconvolute the contributions of resonance donation from steric shielding in oxidation, alkylation, and cross-coupling reactions.

SN2 Alkylations with Enhanced Sulfur Nucleophilicity

The 4-methoxy substituent in ethyl 4-methoxy-2-methylphenyl sulfide enhances sulfur nucleophilicity through resonance electron donation, as established in systematic studies of methoxy substituent effects on electron density distribution and double-bond stabilization [2]. This enhanced nucleophilicity translates to accelerated reaction kinetics in SN2-type alkylations compared to non-methoxylated aryl ethyl sulfides. Process chemistry applications requiring efficient C-S bond formation under mild conditions will benefit from the target compound's favorable electronic properties, with the defined 97.0% purity specification ensuring batch-to-batch reproducibility .

Sulfur-Containing Agrochemical Building Block

The 4-methoxy-2-methylphenyl scaffold is recognized in agrochemical research as a versatile intermediate for synthesizing herbicides, pesticides, and fungicides . Ethyl 4-methoxy-2-methylphenyl sulfide provides a sulfur-containing building block that can undergo oxidation to sulfoxides or sulfones, or participate in transition-metal-catalyzed cross-coupling reactions to generate more complex agrochemical candidates. The compound's favorable molecular weight (182.28 g/mol) and commercial availability support its use as a starting material in agrochemical discovery programs, particularly where sulfur incorporation is required for biological activity or metabolic stability optimization.

Application
Selection Property
Validation Focus
PDI Inhibitor Research
Patent-documented intermediate scaffold
Target binding affinity and structure-activity relationship studies
Electronic and Steric Effect Studies
Defined 4-methoxy (+M) and 2-methyl steric profile
Chemoselectivity and reaction optimization in C-S bond functionalization
SN2 Alkylation Methodology
Enhanced sulfur nucleophilicity via resonance donation
Reaction kinetics and yield improvement under mild conditions
Agrochemical Building Block Synthesis
Versatile aryl sulfide for oxidation or cross-coupling
Sulfur incorporation for biological activity or metabolic stability optimization
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